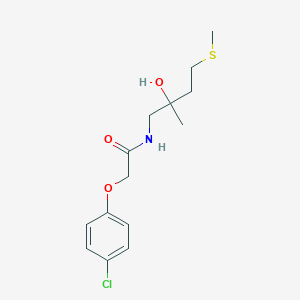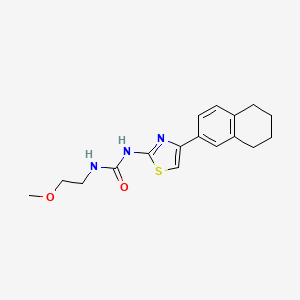
1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea is a chemical compound that has shown promising results in scientific research. It is a thiazole derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to inhibit the proliferation of cancer cells and to reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea in lab experiments is its potential to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. It also has the potential to induce apoptosis, which is a process that is important in the treatment of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea. One future direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential applications in the treatment of viral infections. Additionally, further research can be done to study the potential toxicity of this compound and to develop safer and more effective derivatives.
Synthesis Methods
The synthesis of 1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea has been achieved through different methods. One of the most commonly used methods is the reaction between 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole and 2-methoxyethyl isocyanate in the presence of a catalyst. Other methods include the use of different reagents and solvents.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-9-8-18-16(21)20-17-19-15(11-23-17)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10-11H,2-5,8-9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDPKCLPIHAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908247.png)
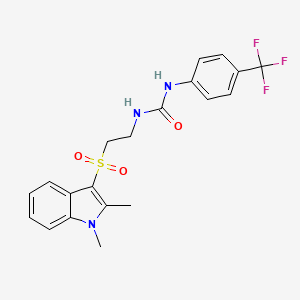
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
![2-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2908250.png)
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
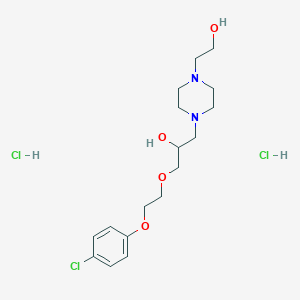
![1-(benzo[d]thiazole-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2908254.png)
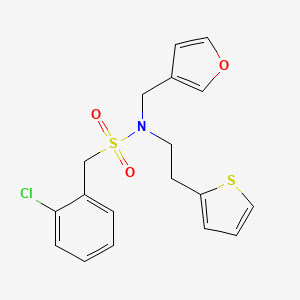

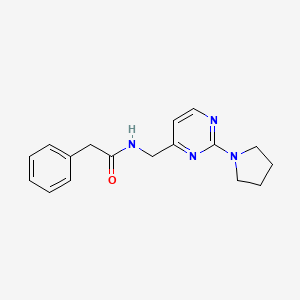
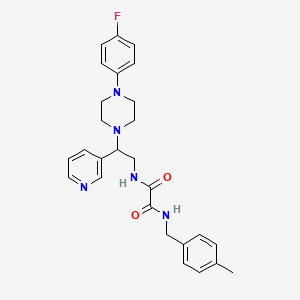
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908262.png)
